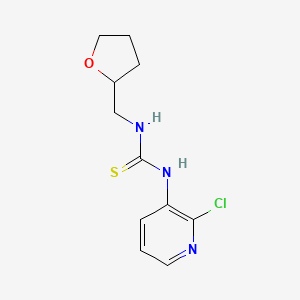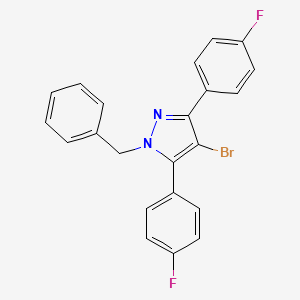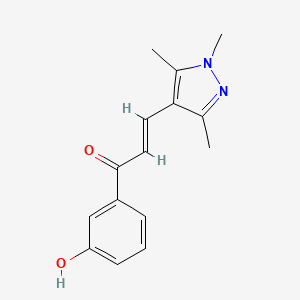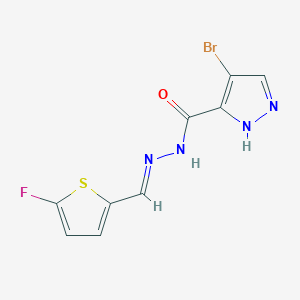
1-(2-Chloropyridin-3-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-3-pyridyl)-N’-tetrahydro-2-furanylmethylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridyl group substituted with chlorine at the 2-position and a tetrahydrofuran ring attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-pyridyl)-N’-tetrahydro-2-furanylmethylthiourea typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with tetrahydro-2-furanylmethylamine, followed by the addition of thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloro-3-pyridyl)-N’-tetrahydro-2-furanylmethylthiourea may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-pyridyl)-N’-tetrahydro-2-furanylmethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to the corresponding amine.
Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-3-pyridyl)-N’-tetrahydro-2-furanylmethylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-pyridyl)-N’-tetrahydro-2-furanylmethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the pyridyl and thiourea moieties allows for strong binding interactions with the active sites of target proteins, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-3-pyridyl)-N’-methylthiourea
- N-(2-Chloro-3-pyridyl)-N’-phenylthiourea
- N-(2-Chloro-3-pyridyl)-N’-ethylthiourea
Uniqueness
N-(2-Chloro-3-pyridyl)-N’-tetrahydro-2-furanylmethylthiourea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct physicochemical properties and enhances its binding affinity to molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C11H14ClN3OS |
|---|---|
Molecular Weight |
271.77 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C11H14ClN3OS/c12-10-9(4-1-5-13-10)15-11(17)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H2,14,15,17) |
InChI Key |
IXHAJRSBOXNNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B10914158.png)

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914186.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914188.png)
![N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10914195.png)
![N-(4-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914213.png)
methanone](/img/structure/B10914221.png)
![3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10914227.png)


![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10914246.png)

![N,N'-bis[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide](/img/structure/B10914251.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10914266.png)
